molecular formula C6H11ClF3NO B15362176 (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B15362176
M. Wt: 205.60 g/mol
InChI Key: KMOIJADIGXGKHR-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride: is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a trifluoromethyl group attached to a piperidine ring, which significantly influences its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the asymmetric reduction of a trifluoromethylated ketone followed by cyclization to form the piperidine ring. The reaction conditions often require the use of chiral catalysts to achieve the desired stereochemistry.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of high-throughput screening methods can also help optimize reaction conditions and catalysts for large-scale synthesis.

Chemical Reactions Analysis

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones or carboxylic acids.

  • Reduction: Reduced piperidines or alcohols.

  • Substitution: Substituted piperidines or trifluoromethylated compounds.

Scientific Research Applications

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of agrochemicals and functional materials.

Mechanism of Action

The mechanism by which (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride: is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. Similar compounds include:

  • (3R,5S)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride: The enantiomer of the compound, which may have different biological activity.

  • 5-(Trifluoromethyl)piperidin-3-ol: The non-hydrochloride form, which may exhibit different solubility and reactivity.

  • Trifluoromethylated piperidines: Other piperidines with different positions or numbers of trifluoromethyl groups.

These compounds share similarities in their core structure but differ in their stereochemistry and functional groups, leading to variations in their properties and applications.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(3S,5R)-5-(trifluoromethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1

InChI Key

KMOIJADIGXGKHR-JBUOLDKXSA-N

Isomeric SMILES

C1[C@H](CNC[C@H]1O)C(F)(F)F.Cl

Canonical SMILES

C1C(CNCC1O)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.